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Compound of Interest

Compound Name: 0O,0,0-Tributyl phosphorothioate

Cat. No.: B083715

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O0,0,0-
Tributyl phosphorothioate (CAS No. 78-47-7), a compound of interest in various chemical
and pharmaceutical applications. Due to the limited availability of directly published
experimental spectra, this document presents a detailed, predicted spectroscopic profile based
on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy,
and mass spectrometry (MS), supported by data from structurally analogous compounds.

Chemical Structure and Properties

0,0,0-Tributyl phosphorothioate is an organophosphorus compound with the chemical
formula C12H2703PS and a molecular weight of 282.38 g/mol .[1][2][3] It is characterized by a
central phosphorus atom double-bonded to a sulfur atom and single-bonded to three butoxy
groups.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 0,0,0-Tributyl
phosphorothioate. These predictions are derived from the analysis of structurally similar
compounds, including tributyl phosphate (the P=0O analogue), and established spectroscopic
correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1. *H NMR (Proton NMR)

The *H NMR spectrum is expected to show four distinct signals corresponding to the four non-
equivalent sets of protons in the butyl chains. The chemical shifts are influenced by the
electronegativity of the neighboring oxygen and the deshielding effect of the P=S group. The
protons on the alpha-carbon (O-CHz2) are expected to be the most downfield.

) Predicted Chemical ] o Predicted Coupling
Assignment _ Predicted Multiplicity
Shift (8, ppm) Constant (J, Hz)

Quartet of doublets JH,H)=6.7, J(PH) =
-O-CH2-CH2-CH2-CHs ~4.1

(qd) 8.5
-O-CH2-CH2-CH2-CHs  ~ 1.7 Sextet JHH)=7.4
-O-CH2-CH2-CH2-CHs ~14 Sextet JHH) =74
-O-CH2-CH2-CH2-CHs  ~0.9 Triplet JHH)=7.4

2.1.2. 3C NMR (Carbon-13 NMR)

The 13C NMR spectrum is predicted to display four signals for the four distinct carbon atoms of
the butyl groups. The chemical shifts will show a decreasing trend as the distance from the
electron-withdrawing phosphate group increases.

Assignment Predicted Chemical Shift (8, ppm)
-O-CH2-CH2-CH2-CHs ~ 68
-O-CH2-CH2-CH2-CHs ~ 32
-O-CH2-CH2-CH2-CHs ~19
-O-CH2-CH2-CH2-CHs ~13

2.1.3. 3P NMR (Phosphorus-31 NMR)

31Pp NMR is a key technique for characterizing organophosphorus compounds. For
thiophosphates of the form S=P(OR)s, the chemical shift is expected in a distinct downfield
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region compared to the phosphoric acid standard.

Predicted Chemical Shift (9,
Nucleus Reference

ppm)

1p +65 to +75 85% H3POa

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrational modes of the butyl chains and the
characteristic P=S and P-O-C bonds.

Predicted Wavenumber

(cm-1) Assignment Intensity
2960-2870 C-H (alkane) stretching Strong
1465 C-H (alkane) bending Medium
1380 C-H (alkane) bending Medium
1025 P-O-C stretching Strong
840-600 P=S stretching Medium

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic
fragmentation patterns arising from the loss of butene and butoxy groups.

Predicted m/z Assignment

282 [M]* (Molecular lon)
226 [M - CaHs]*

170 [M - 2(CaHg)]*

114 [M - 3(CaHs)]*

99 [P(O)(OH)2]*
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
liquid sample like 0,0,0-Tributyl phosphorothioate.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of O,0,0-Tributyl
phosphorothioate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs3) in a standard 5 mm
NMR tube.

e 'H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and
16-32 scans.

e 13C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-
decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary
due to the lower natural abundance of 13C.

e 3P NMR Acquisition: Acquire the spectrum using a phosphorus-specific probe or by tuning a
broadband probe to the 3P frequency. Proton decoupling is typically used to simplify the
spectrum. Use 85% H3POa4 as an external standard.

IR Spectroscopy

o Sample Preparation: As a neat liquid, place a drop of 0,0,0-Tributyl phosphorothioate
between two KBr or NaCl plates to form a thin film.

e Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer
over a range of 4000-400 cm~1. Perform a background scan of the clean plates before
running the sample.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent
(e.g., methanol or acetonitrile).
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« lonization: Introduce the sample into the mass spectrometer via direct infusion or through a
gas or liquid chromatograph. Electron lonization (EI) or Electrospray lonization (ESI) can be
used.

e Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For
fragmentation analysis, perform tandem MS (MS/MS) on the molecular ion peak.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 0,0,0-Tributyl phosphorothioate.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of
0,0,0-Tributyl phosphorothioate. For definitive structural confirmation and purity
assessment, it is imperative to acquire and interpret experimental data for the specific sample
under investigation. The predictive nature of this data should be taken into consideration in any
research or development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b083715?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

